

Poricoic Acid G: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Poricoic Acid G*

Cat. No.: *B15595399*

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Abstract

Poricoic Acid G, a lanostane-type triterpenoid isolated from the medicinal fungus *Poria cocos*, has emerged as a compound of significant interest in oncological research. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It includes comprehensive experimental protocols for its isolation and purification, as well as for the evaluation of its cytotoxic effects. While the precise signaling pathways governed by **Poricoic Acid G** are an area of ongoing investigation, this document summarizes the current knowledge and provides a framework for future research into its mechanism of action.

Chemical Structure and Properties

Poricoic Acid G is a tetracyclic triterpenoid characterized by a 3,4-seco-lanostane skeleton. Its chemical identity has been established through spectroscopic methods.

Table 1: Chemical Identifiers and Properties of **Poricoic Acid G**

Identifier/Property	Value	Reference(s)
IUPAC Name	(2R)-2- [(2R,3R,3aR,6S,7S,9bR)-6-(2- carboxyethyl)-2-hydroxy- 3a,6,9b-trimethyl-7-prop-1-en- 2-yl-1,2,3,4,5,7,8,9- octahydrocyclopenta[a]naphth alen-3-yl]-6-methylhept-5-enoic acid	[1]
Molecular Formula	C ₃₀ H ₄₆ O ₅	[1]
Molecular Weight	486.7 g/mol	[1]
Canonical SMILES	<chem>CC(=CCC--INVALID-LINK--CCC(=O)O)C(=C)C(C)C)O">C@HC(=O)O)C</chem>	[1]
InChIKey	VPTZOSBKEDUOFE- KXGBKNTBSA-N	[1]
CAS Number	415724-84-4	
XLogP3	6.2	[1]
Appearance	White to light yellow solid	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Biological Activity and Quantitative Data

Poricoic Acid G has demonstrated notable biological activity, particularly its cytotoxic effects against leukemia cells and its inhibitory effects on tumor promotion.

Cytotoxicity

Table 2: Cytotoxicity of **Poricoic Acid G** against Human Leukemia HL-60 Cells

Cell Line	Parameter	Value	Reference(s)
HL-60 (Leukemia)	GI ₅₀ (50% Growth Inhibition)	39.3 nM	[3]

Inhibition of Tumor Promotion

Poricoic Acid G has been shown to have potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[3] This assay is often used to identify potential cancer chemopreventive agents.

Experimental Protocols

This section provides detailed methodologies for the isolation and purification of **Poricoic Acid G** from its natural source, *Poria cocos*, and for the assessment of its biological activity.

Isolation and Purification of Poricoic Acid G

The following protocol is adapted from established methods for the isolation of poricoic acids from *Poria cocos*.

3.1.1. Extraction

- **Material Preparation:** Dry the sclerotium of *Poria cocos* and grind it into a fine powder (approximately 40-60 mesh).
- **Solvent Extraction:** Macerate the powdered material in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 24 hours, with periodic agitation.
- **Filtration and Concentration:** Filter the extract to remove solid residues. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.

3.1.2. Chromatographic Purification

- **Silica Gel Column Chromatography:**

- Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with hexane.
- Sample Loading: Dissolve the crude extract in a minimal volume of chloroform and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the prepared column.
- Elution: Elute the column with a gradient solvent system of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
- Fraction Collection and Analysis: Collect fractions of a consistent volume and analyze them by Thin Layer Chromatography (TLC) to identify fractions containing **Poricoic Acid G**.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - System: Utilize a preparative HPLC system with a C18 reversed-phase column.
 - Mobile Phase: Employ a gradient of methanol and water (containing 0.1% formic acid) as the mobile phase.
 - Purification: Pool the fractions from the silica gel column that contain **Poricoic Acid G**, concentrate them, and inject the concentrate into the prep-HPLC system. Collect the peak corresponding to **Poricoic Acid G**.
 - Final Product: Evaporate the solvent from the collected fraction under reduced pressure to obtain purified **Poricoic Acid G**.

Cytotoxicity Assessment: CCK-8 Assay

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic effects of **Poricoic Acid G** on leukemia cell lines (e.g., HL-60).

- Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

- **Compound Treatment:** Prepare a stock solution of **Poricoic Acid G** in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 μ L of the medium containing different concentrations of **Poricoic Acid G**. Include a vehicle control (medium with 0.1% DMSO).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **CCK-8 Addition:** Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage relative to the vehicle control and determine the GI₅₀ value.

Signaling Pathways and Mechanisms of Action

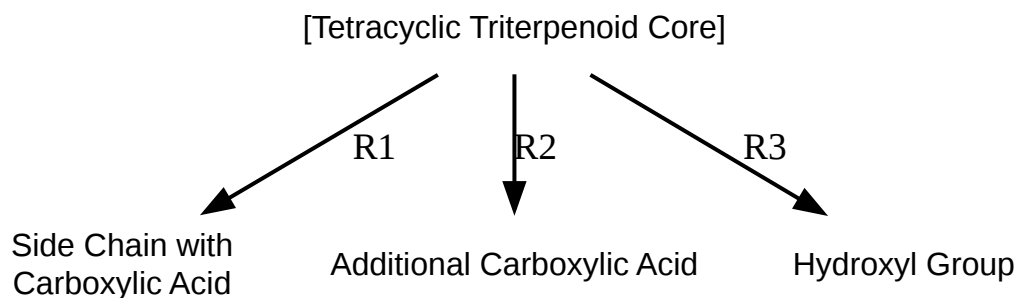
While the specific signaling pathways through which **Poricoic Acid G** exerts its cytotoxic effects are not yet fully elucidated, research on related compounds, such as Poricoic Acid A, provides potential avenues for investigation. Poricoic Acid A has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and fibrosis, including the MEK/ERK, TGF- β /Smad, and mTOR/p70S6K pathways.

Furthermore, a study on "Poria acid" (a term that may encompass a mixture of poricoic acids) has demonstrated the inhibition of the PI3K/Akt/NF- κ B signaling pathway in renal cell carcinoma.[4] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition could be a plausible mechanism for the anti-cancer effects of **Poricoic Acid G**. However, direct evidence for the modulation of this pathway by purified **Poricoic Acid G** is still required.

Visualizations

Chemical Structure

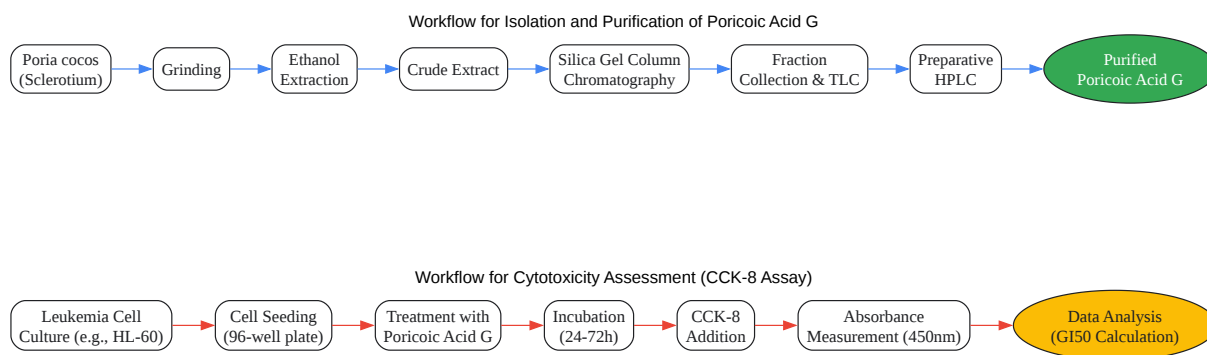
2D Structure of Poricoic Acid G

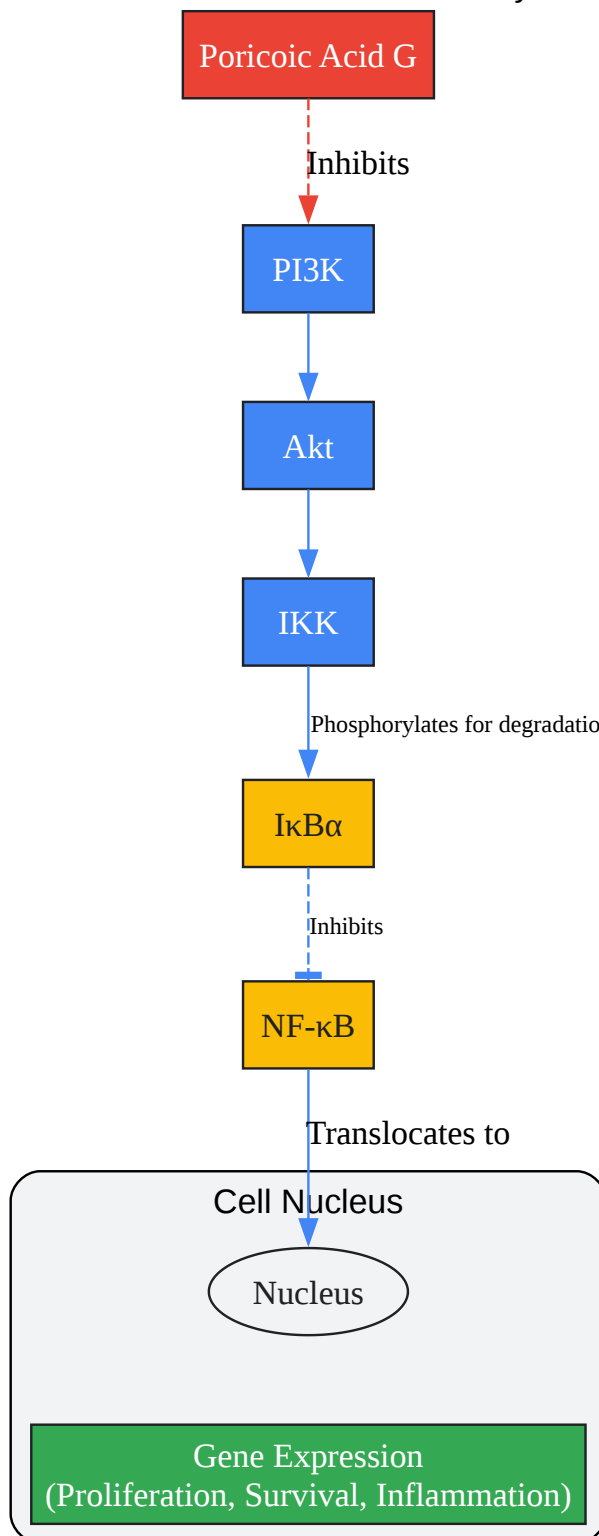


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Caption: Generalized tetracyclic triterpenoid structure of **Poricoic Acid G**.

Experimental Workflows



Hypothesized PI3K/Akt/NF- κ B Pathway Inhibition[Click to download full resolution via product page](#)

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